4-Bromo-1-chloro-2-phenoxybenzene
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Overview
Description
4-Bromo-1-chloro-2-phenoxybenzene is an organic compound with the molecular formula C12H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and phenoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-phenoxybenzene typically involves the halogenation of phenoxybenzene derivatives. One common method includes the bromination and chlorination of 2-phenoxybenzene. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-phenoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the phenoxy group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine or chlorine substituents.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
4-Bromo-1-chloro-2-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of drugs that target specific pathways in disease treatment.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine substituents enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various effects .
Comparison with Similar Compounds
- 4-Bromo-2-chloro-1-phenoxybenzene
- 1-Bromo-2-chloro-4-phenoxybenzene
- 4-Bromo-2-chloro-1-fluorobenzene
Comparison: 4-Bromo-1-chloro-2-phenoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
4-bromo-1-chloro-2-phenoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMGGUAMZWIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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